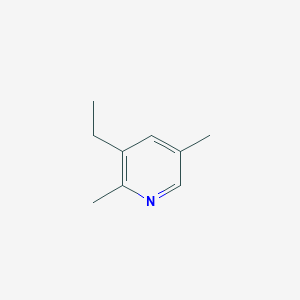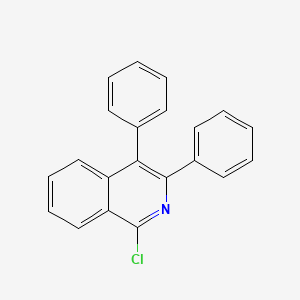![molecular formula C15H12F3N3O2 B13896221 2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one](/img/structure/B13896221.png)
2,2,2-trifluoro-1-((6S,10R)-2-hydroxy-6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxalin-8-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy Varenicline N-Trifluoroacetate can be synthesized through a series of chemical reactions involving the introduction of a trifluoroacetyl group to the Varenicline molecule. The synthetic route typically involves the following steps:
Starting Material: Varenicline is used as the starting material.
Reaction with Trifluoroacetic Anhydride: Varenicline is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction introduces the trifluoroacetyl group to the Varenicline molecule.
Hydrolysis: The resulting product is then subjected to hydrolysis to obtain Hydroxy Varenicline N-Trifluoroacetate.
Industrial Production Methods
Industrial production of Hydroxy Varenicline N-Trifluoroacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Varenicline N-Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Hydroxy Varenicline N-Trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of smoking cessation and related disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydroxy Varenicline N-Trifluoroacetate involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist at these receptors, particularly the alpha4beta2 subtype. By partially activating these receptors, the compound can modulate neurotransmitter release and reduce nicotine cravings and withdrawal symptoms .
Comparison with Similar Compounds
Hydroxy Varenicline N-Trifluoroacetate can be compared with other similar compounds, such as:
Varenicline: The parent compound, which is also a partial agonist at nicotinic acetylcholine receptors.
N-Methyl Varenicline: A derivative with a methyl group substitution.
Hydroxy Varenicline N-Acetyl: Another derivative with an acetyl group substitution.
These compounds share similar structures and mechanisms of action but differ in their specific chemical modifications and resulting properties.
Properties
Molecular Formula |
C15H12F3N3O2 |
|---|---|
Molecular Weight |
323.27 g/mol |
IUPAC Name |
(1R,12S)-14-(2,2,2-trifluoroacetyl)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)21-5-7-1-8(6-21)10-3-12-11(2-9(7)10)19-4-13(22)20-12/h2-4,7-8H,1,5-6H2,(H,20,22)/t7-,8+/m1/s1 |
InChI Key |
UPELGARMUSJCPA-SFYZADRCSA-N |
Isomeric SMILES |
C1[C@H]2CN(C[C@@H]1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F |
Canonical SMILES |
C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(tert-Butyl)-2-methylbenzo[d]oxazol-7-amine](/img/structure/B13896140.png)
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid](/img/structure/B13896142.png)


![2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13896160.png)
![(4,8-dioxothieno[3,2-f][1]benzothiol-2-yl)methyl acetate](/img/structure/B13896167.png)

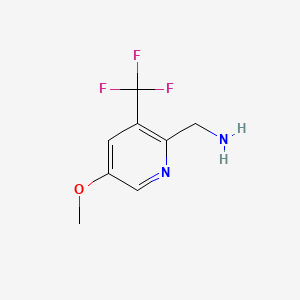
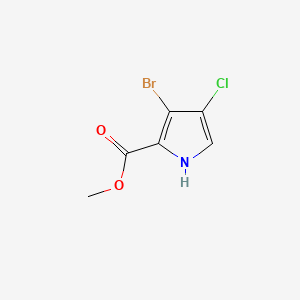
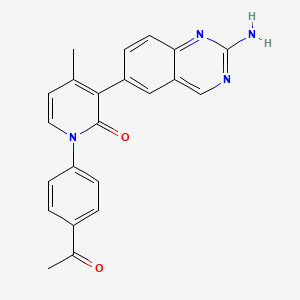
![(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13896201.png)
